molecular formula C9H8BrClO2 B038713 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone CAS No. 111841-05-5

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

Cat. No. B038713
CAS RN: 111841-05-5
M. Wt: 263.51 g/mol
InChI Key: LKMDYDGPEROASV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-chloro-methoxyphenyl ethanones involves multi-step procedures that can yield enantiomerically pure compounds. For example, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes involves a 7-step procedure starting from a related methanone compound, demonstrating the complexity and precision required in synthesizing such molecules (Zhang et al., 2014).

Molecular Structure Analysis

The crystal and molecular structure of related compounds have been determined using techniques such as X-ray diffraction, revealing insights into their geometric configurations. For instance, the molecular structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone has been confirmed, providing a basis for understanding the structural aspects of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and similar molecules (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Chemical reactions involving halogenated methoxyphenyl ethanones can lead to a variety of products, depending on the conditions and reactants used. For instance, the condensation of related compounds with N,N-dimethylformamide dimethyl acetal has been explored, showcasing the versatility and reactivity of these molecules (Moskvina et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be determined through standard laboratory techniques. These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various scientific fields.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and similar compounds can be studied through experimental and theoretical methods. Investigations into the pyrolysis products of new psychoactive substances related to this compound provide insights into its chemical stability and potential degradation pathways (Texter et al., 2018).

Scientific Research Applications

Synthesis and Enantiomeric Purification A significant application of compounds related to 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is in the synthesis and enantiomeric purification of organic molecules. For instance, a study detailed a facile 7-step procedure for the synthesis of enantiomerically pure diarylethanes, starting from compounds structurally similar to 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. The process involves crystallization for optical purity and single-crystal X-ray diffraction for absolute configuration determination, highlighting the compound's utility in obtaining enantiomerically pure substances with high purity and scalability (Zhang et al., 2014).

Metabolic Studies Although the direct study of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone's metabolic pathways was not found, related research on the metabolism of structurally similar compounds offers insights into potential biotransformations. For example, a study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting possible metabolic pathways for bromo-substituted phenethylamines. These findings imply that 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone could undergo similar metabolic transformations, providing a basis for understanding its biodegradation or bioactivation in biological systems (Kanamori et al., 2002).

Chemical Synthesis Improvements Research also extends to the improvement of synthetic methodologies for related compounds. For instance, a study focused on enhancing the synthetic process for a key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, yielding significant improvements in purity and yield. This research underscores the ongoing efforts to optimize synthetic routes for bromo-substituted phenyl ethanones, which could apply to the synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, enhancing its availability for further research and application (Yu-feng, 2013).

Antitumor Activity Additionally, compounds structurally similar to 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone have been investigated for their antitumor effects. Research on phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones, which share a bromo-substituent similar to 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, demonstrated antitumor activity against Sarcoma 180 ascites cells in mice. This suggests potential research avenues into the antitumor properties of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and related compounds (Lin & Sartorelli, 1976).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It should be handled with appropriate personal protective equipment and in an environment with adequate ventilation .

properties

IUPAC Name

2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMDYDGPEROASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365805
Record name 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

CAS RN

111841-05-5
Record name 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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